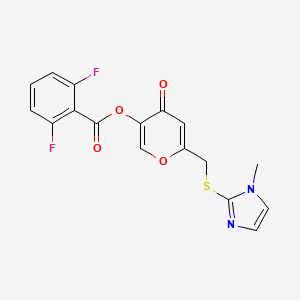
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C17H12F2N2O4S and its molecular weight is 378.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C18H15F2N3O4S
- Molecular Weight : Approximately 401.39 g/mol
Structural Features
The compound incorporates several functional groups:
- Imidazole ring : Known for its biological activity, particularly in antifungal and anticancer properties.
- Pyran ring : Associated with various pharmacological effects.
- Thioether linkage : Enhances reactivity and potential interactions with biological targets.
- Difluorobenzoate moiety : May influence solubility and binding characteristics.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The imidazole component may interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in disease processes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains, potentially through disruption of cellular processes.
Anticancer Activity
Studies have shown that derivatives of the pyran structure can exhibit cytotoxic effects against cancer cell lines. The presence of the imidazole ring is particularly notable for its potential in targeting cancer cells by inducing apoptosis or inhibiting proliferation.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |
| 4-hydroxycoumarin | Lacks thioether but has a similar ring structure | Anticoagulant activity |
| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Imidazole Derivative : Methylation using agents like methyl iodide.
- Formation of Thioether Linkage : Utilizing thiol compounds under catalytic conditions.
- Esterification : Employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to attach the difluorobenzoate moiety.
Study on Anticancer Activity
A study conducted on similar pyran-based compounds revealed that they exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Efficacy Testing
In vitro tests demonstrated that this compound displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O4S/c1-21-6-5-20-17(21)26-9-10-7-13(22)14(8-24-10)25-16(23)15-11(18)3-2-4-12(15)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZZECVWXITELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














